1-(4-methoxyphenyl)-2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-13(2)18-20-21-19(25-18)15-8-10-22(11-9-15)12-17(23)14-4-6-16(24-3)7-5-14/h4-7,13,15H,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNDFHHYDMIKKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)CC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with an isocyanate under reflux conditions.
Attachment of the piperidine ring: The oxadiazole intermediate is then reacted with a piperidine derivative in the presence of a suitable base, such as potassium carbonate, to form the desired piperidine-oxadiazole compound.
Introduction of the methoxyphenyl group: Finally, the methoxyphenyl group is introduced through a Friedel-Crafts acylation reaction using methoxybenzene and an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxyphenyl)-2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under appropriate conditions.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of 4-hydroxyphenyl or 4-formylphenyl derivatives.
Reduction: Formation of 1-(4-methoxyphenyl)-2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethanol.
Substitution: Formation of 4-aminophenyl or 4-thiolphenyl derivatives.
Scientific Research Applications
1-(4-methoxyphenyl)-2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues with 1,3,4-Oxadiazole Moieties
Compound 4h ()
Structure: 3-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-(4-phenoxyphenyl)propan-1-one. Key Differences:
- Replaces the piperidine-ethanone linkage with a propanone chain.
- Substitutes the isopropyl group on oxadiazole with a 4-methoxyphenyl group.
Activity : Exhibits anti-inflammatory properties, suggesting that the oxadiazole ring and methoxy groups contribute to bioactivity .
2-[[5-(2,3-Dihydrobenzodioxin-6-yl)-1,3,4-Oxadiazol-2-yl]Sulfanyl]-1-(4-Methylpiperidin-1-yl)Ethanone ()
Structure: Features a benzodioxin-substituted oxadiazole and a methylpiperidine-ethanone core. Key Differences:
- Sulfanyl linker instead of a direct piperidine-oxadiazole bond.
- Benzodioxin substituent may enhance antioxidant activity.
Analogues with Piperidine Linkers and Heterocycles
1-{3-(4-Chlorophenyl)-5-[4-(Propan-2-yl)Phenyl]-4,5-Dihydro-1H-Pyrazol-1-yl}Propan-1-one ()
Structure : Contains a pyrazoline ring instead of oxadiazole, with a chlorophenyl and isopropyl substituent.
Key Differences :
- Pyrazoline core (5-membered ring with two adjacent nitrogens) vs. oxadiazole.
- Chlorophenyl group increases lipophilicity compared to methoxyphenyl.
Activity : Demonstrates antitumor, antimicrobial, and antioxidant activities, highlighting the role of nitrogen-rich heterocycles .
1-(4-{4-[5-(4-Chlorophenyl)-1H-Pyrazol-3-yl]Piperidin-1-yl}-3-Nitrophenyl)Ethan-1-one ()
Structure : Integrates a pyrazole ring and nitro group on the aromatic core.
Key Differences :
- Pyrazole instead of oxadiazole.
- Activity: Structural data suggest applications in antimicrobial or anticancer research .
Analogues with Varied Heterocycles
3-[5-(4-Fluorophenyl)-1,3,4-Thiadiazol-2-yl]-2-(4-Methoxyphenyl)-1,3-Thiazolidin-4-one ()
Structure: Replaces oxadiazole with thiadiazole and thiazolidinone rings. Key Differences:
- Sulfur atoms in thiadiazole improve π-π stacking interactions.
- Thiazolidinone is associated with antidiabetic and antimicrobial activity. Activity: Not reported, but thiadiazole derivatives often exhibit enhanced metabolic stability .
(2E)-1-[5-Methyl-1-(4-Methylphenyl)-1H-1,2,3-Triazol-4-yl]-3-[4-(Piperidin-1-yl)Phenyl]Prop-2-en-1-one ()
Structure: Triazole ring replaces oxadiazole, with a propenone linker. Key Differences:
- Triazole’s hydrogen-bonding capacity vs. oxadiazole’s rigidity.
- Extended conjugation in propenone may alter electronic properties. Activity: Triazoles are known for antifungal and antiviral applications .
Comparative Data Table
Research Implications
- Structural-Activity Relationships (SAR): The piperidine-oxadiazole combination in the target compound may enhance bioavailability compared to propanone-linked analogs (e.g., Compound 4h) .
- Heterocycle Impact : Replacing oxadiazole with thiadiazole () or pyrazoline () alters electronic properties and bioactivity, suggesting tunability for specific targets.
- Substituent Effects : Methoxy groups (electron-donating) vs. chloro/nitro groups (electron-withdrawing) influence lipophilicity and target binding .
Biological Activity
The compound 1-(4-methoxyphenyl)-2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one represents a novel class of chemical entities that exhibit diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound is characterized by the following components:
- Methoxyphenyl group : Contributes to lipophilicity and potential interactions with biological targets.
- Piperidine ring : Known for its role in various pharmacological activities.
- Oxadiazole moiety : Imparts unique properties related to anti-inflammatory and anticancer activities.
Anticancer Activity
Research indicates that oxadiazole derivatives possess significant anticancer properties. For instance, compounds containing the 1,3,4-oxadiazole scaffold have shown promising results against various cancer cell lines. A study highlighted that derivatives exhibited IC50 values ranging from 92.4 µM to lower against a panel of eleven cancer cell lines, including human colon adenocarcinoma (HT-29) and lung adenocarcinoma (A549) .
| Cell Line | IC50 (µM) |
|---|---|
| Human Colon Adenocarcinoma (HT-29) | 92.4 |
| Human Lung Adenocarcinoma (A549) | < 50 |
| Human Cervical Carcinoma (HeLa) | < 100 |
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it inhibits key inflammatory mediators, potentially through the inhibition of cyclooxygenases (COX) and other inflammatory pathways . The presence of the oxadiazole ring is crucial for this activity.
Antimicrobial Properties
Preliminary studies suggest that derivatives of the compound exhibit antimicrobial effects against both gram-positive and gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .
The biological activity of 1-(4-methoxyphenyl)-2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one is believed to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity : The oxadiazole moiety interacts with enzymes such as COX and HDACs, leading to reduced inflammation and altered cancer cell proliferation.
- Modulation of Receptor Activity : The piperidine component may enhance affinity for neurotransmitter receptors or other target proteins involved in pain and inflammation signaling.
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Study on Cancer Cell Lines : A series of oxadiazole derivatives were tested against various cancer cell lines, showing a significant reduction in viability compared to controls .
"The introduction of the oxadiazole ring significantly enhances anticancer activity across multiple cell lines."
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
